2-{ethyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}-N-(2lambda4,1,3-benzothiadiazol-4-yl)acetamide
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Overview
Description
2-{ethyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}-N-(2lambda4,1,3-benzothiadiazol-4-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties . The unique structure of this compound, which includes both quinazolinone and benzothiadiazole moieties, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-{ethyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}-N-(2lambda4,1,3-benzothiadiazol-4-yl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one . This intermediate is then reacted with ethyl chloroacetate to produce ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate . The final step involves the reaction of this intermediate with 2-amino-1,3-benzothiazole under appropriate conditions to yield the target compound .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
2-{ethyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}-N-(2lambda4,1,3-benzothiadiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{ethyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}-N-(2lambda4,1,3-benzothiadiazol-4-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{ethyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}-N-(2lambda4,1,3-benzothiadiazol-4-yl)acetamide involves its interaction with specific molecular targets in cells. The quinazolinone moiety can inhibit enzymes involved in DNA replication and repair, leading to anticancer effects . The benzothiadiazole moiety can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects . The compound’s overall mechanism of action is a combination of these interactions, which can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 2-{ethyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}-N-(2lambda4,1,3-benzothiadiazol-4-yl)acetamide include other quinazolinone derivatives and benzothiadiazole-containing compounds. Some examples are:
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 2-{[5-(2-Amino-4-oxoquinazolin-3(4H)-yl)-1,3,4-thiadiazol-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
What sets this compound apart is its unique combination of both quinazolinone and benzothiadiazole moieties, which confer a distinct set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H18N6O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[ethyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetamide |
InChI |
InChI=1S/C19H18N6O2S/c1-2-25(10-16-20-13-7-4-3-6-12(13)19(27)22-16)11-17(26)21-14-8-5-9-15-18(14)24-28-23-15/h3-9H,2,10-11H2,1H3,(H,21,26)(H,20,22,27) |
InChI Key |
IROIBQMOMSQJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NC2=CC=CC=C2C(=O)N1)CC(=O)NC3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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